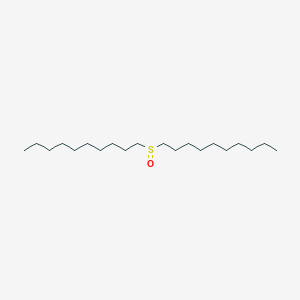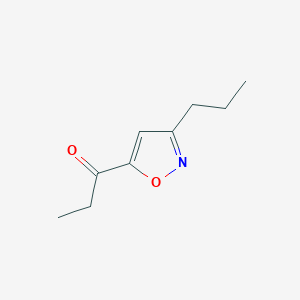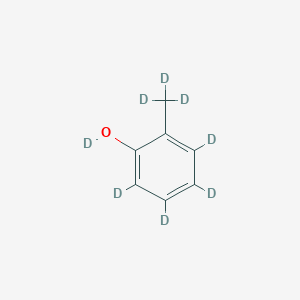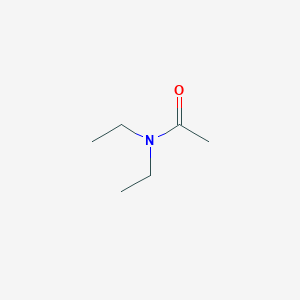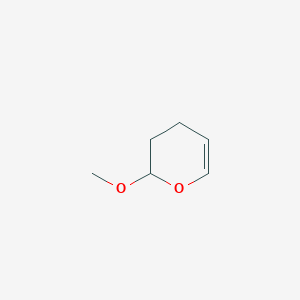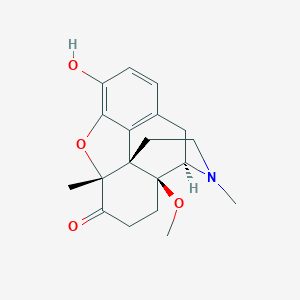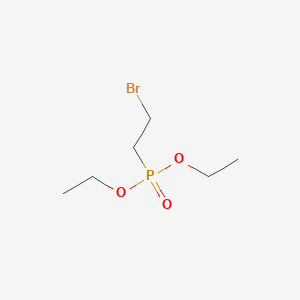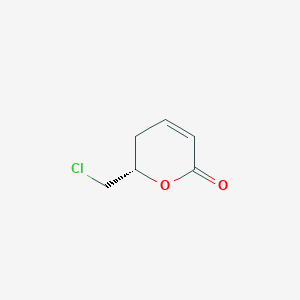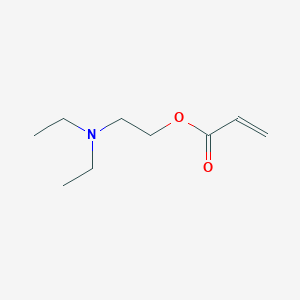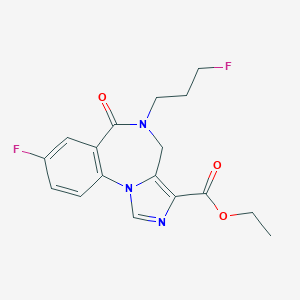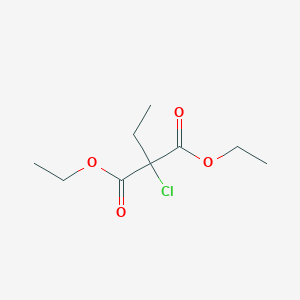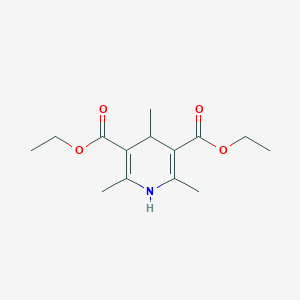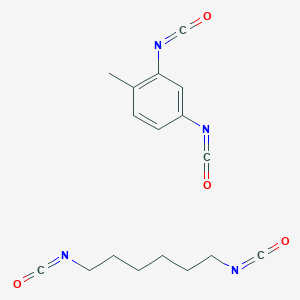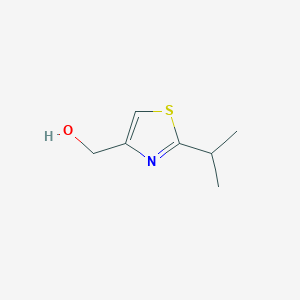
4-(Hydroxymethyl)-2-isopropylthiazole
Descripción general
Descripción
The compound 4-(Hydroxymethyl)-2-isopropylthiazole is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly mentioned in the provided papers, the general class of 4-hydroxythiazoles and their derivatives have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 4-hydroxythiazoles can be achieved through various methods. One approach involves the cyclization of active methylene isocyanides with methyl dithiocarboxylates, which has been reported as a simple and rapid method that often avoids purification steps . Another method includes the synthesis of highly substituted 4-hydroxy-1,3-thiazoles through functionalization reactions, such as the incorporation of azide or acetylene into the product . Additionally, alkyl 4-hydroxyalk-2-enoates, which share a structural similarity with 4-(Hydroxymethyl)-2-isopropylthiazole, can be synthesized via sulfinyl-Knoevenagel reaction using 2-(2-benzothiazolylsulfinyl)acetates .
Molecular Structure Analysis
The molecular structure of 4-hydroxythiazoles is characterized by the presence of a hydroxy group, which can form intramolecular hydrogen bonds, significantly enhancing fluorescence quantum yields . Quantum chemical calculations support the existence of this hydrogen bond interaction . The presence of substituents on the thiazole ring can influence the electronic properties and reactivity of the molecule, as seen in the case of 4,5-disubstituted thiazoles .
Chemical Reactions Analysis
4-Hydroxythiazoles and their derivatives exhibit interesting reactivity patterns. For instance, their anions display strong fluorescence in the bathochromic part of the visible spectrum, and this emission can be shifted upon alkylation reactions . The presence of a hydroxy group in these compounds allows for further functionalization, which can be utilized to synthesize a variety of derivatives with potential applications . Additionally, the thiazole moiety can participate in complexation reactions with metals due to the coexistence of aza-heterocycles and 1,3-diketone substructures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxythiazoles are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating substituents can significantly affect their photophysical properties, such as absorption and emission wavelengths, as well as fluorescence quantum yields . The presence of the hydroxy group not only contributes to the potential for intramolecular hydrogen bonding but also provides a site for further chemical modifications . These properties make 4-hydroxythiazoles suitable for a wide range of applications, including as fluorescent probes and in the synthesis of biologically active compounds .
Aplicaciones Científicas De Investigación
1. Antitubercular and Antimicrobial Applications
4-(Hydroxymethyl)-2-isopropylthiazole and its derivatives have shown significant potential in antimicrobial and antitubercular applications. Studies have demonstrated that certain derivatives of 4-isopropylthiazole exhibit considerable efficacy against Mycobacterium tuberculosis, with some compounds showing enhanced potency compared to parent compounds. These findings suggest their utility in the development of new antitubercular agents (Mallikarjuna et al., 2009); (Suresh Kumar et al., 2010); (Suresh Kumar et al., 2013).
2. Anticancer Properties
Research has also indicated the potential of 4-(Hydroxymethyl)-2-isopropylthiazole derivatives in cancer therapy. Specifically, studies on 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles have shown promising results against triple-negative breast cancer, one of the most challenging tumors in clinical practice. These compounds exhibit cytotoxicity against various human breast cancer cell lines, highlighting their potential as anticancer agents (Santos et al., 2014).
3. Role in Synthesis of Anti-HCV Drug
The compound also plays a crucial role in the synthesis of key intermediates for certain drugs. For instance, 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir, is synthesized from 3-methyl-2-butanone using a series of reactions including bromination, cyclization, and hydrolysis, demonstrating the compound's significance in pharmaceutical synthesis (Chenhon, 2015).
4. Potential in Dyeing Polyester Fabrics
Additionally, derivatives of 4-Hydroxymethyl-2-pyrazolin-5-one, which shares a similar structural motif, have been used in the preparation of new azo dyes for dyeing polyester fabrics. This application showcases the compound's versatility beyond biomedical applications (Metwally et al., 2008).
Propiedades
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSAHDPLRNPPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441331 | |
| Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2-isopropylthiazole | |
CAS RN |
133047-45-7 | |
| Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


